SKI V

概要

説明

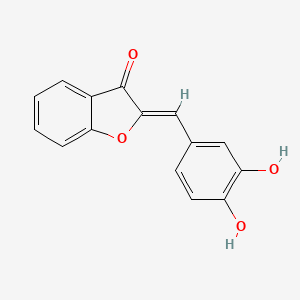

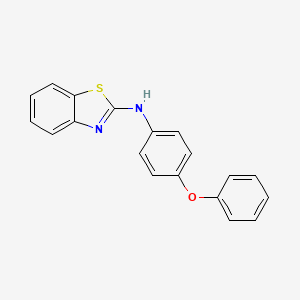

SKI V is a non-competitive and highly efficient non-lipid sphingosine kinase 1 (SphK1) inhibitor. It is known for its potent anti-tumor activity, particularly in osteosarcoma cells. This compound inhibits the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and survival .

科学的研究の応用

SKI V has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study sphingosine kinase pathways and their role in cell signaling.

Biology: Investigated for its effects on cell proliferation, survival, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly osteosarcoma.

Industry: Utilized in the development of new drugs and therapeutic agents targeting sphingosine kinase pathways .

作用機序

Target of Action

The primary target of 2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V is Sphingosine Kinase 1 (SphK1) . SphK1 is a key enzyme that phosphorylates sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid messenger . Overexpression and activation of SphK1 can promote cancer initiation and progression .

Mode of Action

2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V acts as a non-competitive and highly-efficient non-lipid SphK1 inhibitor . It robustly inhibits SphK1 activation and induces accumulation of ceramides, without affecting SphK1 expression . The SphK1 activator K6PC-5 or sphingosine-1-phosphate partially inhibits the cell death induced by this compound .

Biochemical Pathways

The action of 2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V affects the sphingolipid signaling pathway . By inhibiting SphK1, it reduces the formation of S1P, leading to an accumulation of pro-apoptotic ceramide and sphingosine . This compound also concurrently blocks Akt-mTOR activation in primary cells .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule, including absorption, distribution, metabolism, and elimination (adme), significantly impact its bioavailability

Result of Action

2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V has significant anti-cancer activity. It suppresses cell survival, growth, and proliferation, as well as cell mobility, inducing profound cell death and apoptosis . It also provokes a programmed necrosis cascade in cells, inducing mitochondrial p53-cyclophilin-D-adenine nucleotide translocator-1 (ANT1) complexation, mitochondrial membrane potential collapse, reactive oxygen species production, and the release of lactate dehydrogenase into the medium .

生化学分析

Biochemical Properties

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one is a noncompetitive and potent non-lipid sphingosine kinase (SPHK; SK) inhibitor with an IC50 of 2 μM for GST-hSK . It potently inhibits PI3K with an IC50 of 6 μM for hPI3k . This compound decreases the formation of the mitogenic second messenger sphingosine-1-phosphate (S1P) .

Cellular Effects

In primary cells and immortalized cell lines, (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one robustly suppresses cell survival, growth, and proliferation, as well as cell mobility, inducing profound cell death and apoptosis . It has significant anti-cancer activity by inhibiting cell viability, colony formation, proliferation, cell cycle progression, and cell migration .

Molecular Mechanism

The molecular mechanism of action of (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with sphingosine kinase (SPHK; SK) and PI3K . It inhibits SPHK activation and induces accumulation of ceramides . It concurrently blocks Akt-mTOR activation in primary cells .

準備方法

Synthetic Routes and Reaction Conditions

SKI V is synthesized through a series of chemical reactions involving benzofuran derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

化学反応の分析

Types of Reactions

SKI V undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

類似化合物との比較

Similar Compounds

SKI II: Another sphingosine kinase inhibitor with similar properties but different potency and specificity.

Fingolimod: A sphingosine-1-phosphate receptor modulator with immunosuppressive properties.

ABC294640: A selective sphingosine kinase 2 inhibitor with anti-cancer activity

Uniqueness of SKI V

This compound is unique due to its high efficiency and non-competitive inhibition of SphK1. It has shown significant anti-tumor activity in osteosarcoma cells, making it a promising candidate for cancer therapy .

特性

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBULGQMULJTCM-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2592877.png)

![N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2592879.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)

![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2592884.png)

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)